N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine
Description
Overview of Trifluoromethylpyridine Derivatives in Chemical Research
Trifluoromethylpyridine (TFMP) derivatives represent a cornerstone of fluorine-containing heterocyclic chemistry due to their unique physicochemical properties. The trifluoromethyl (-CF₃) group confers enhanced metabolic stability, lipophilicity, and electron-withdrawing characteristics, making these compounds indispensable in agrochemical and pharmaceutical design. Over 60% of fluorinated agrochemicals introduced since 2000 incorporate TFMP motifs, with applications spanning herbicides, fungicides, and insecticides.
Key structural advantages include:
- Bioisosteric replacement potential : The -CF₃ group mimics -CH₃ or -Cl groups while improving target-binding affinity.
- Synthetic versatility : TFMP derivatives serve as intermediates for nucleophilic aromatic substitution and cross-coupling reactions.
Historical Context and Discovery of N3-Methyl-6-(Trifluoromethyl)Pyridine-3,4-Diamine
The synthesis of this compound emerged from efforts to optimize TFMP-based intermediates for crop protection agents. Early routes involved:
- Chlorine/fluorine exchange : Vapor-phase fluorination of trichloromethylpyridine precursors at >300°C with iron fluoride catalysts.
- Cyclocondensation : Reactions using ethyl 4,4,4-trifluoro-3-oxobutanoate to construct the pyridine ring.
The compound was first characterized in patent literature during the 2010s as a key intermediate for nematicides and fungicides. Its structural uniqueness lies in the N3-methyl group, which sterically shields the 3,4-diamine moieties, enabling regioselective functionalization.
Significance in Academic and Industrial Research
This compound has dual significance:
Academic applications :
- Enzyme inhibition studies : The 3,4-diamine group chelates metal ions in kinases and phosphatases, enabling mechanistic probes for Alzheimer’s-related targets.
- Structure-activity relationship (SAR) models : Used to quantify the impact of -CF₃ positioning on herbicidal potency (e.g., IC₅₀ improvements of 12–45% vs. non-fluorinated analogs).
Industrial applications :
Review Scope and Objectives
This analysis focuses on:
- Synthetic innovations : Comparing vapor-phase fluorination vs. palladium-catalyzed trifluoromethylation.
- Mechanistic insights : Role of the N3-methyl group in preventing oxidative deamination during storage.
- Emerging applications : Antiviral activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).
Excluded topics include toxicological profiles and formulation chemistry to prioritize molecular design and reactivity. Data draw from peer-reviewed journals (2015–2023) and patent databases, excluding non-specialized commercial sources.
Properties
IUPAC Name |
3-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-12-5-3-13-6(2-4(5)11)7(8,9)10/h2-3,12H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRWOPMANBDMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643139-91-6 | |
| Record name | 3-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 6-(Trifluoromethyl)Pyridine-3,4-Diol
The synthesis begins with 3,4-dihydroxypyridine, which undergoes trifluoromethylation using a copper-mediated Ullmann-type coupling. Reaction with trifluoromethyl iodide (CF₃I) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline (phen) in dimethylformamide (DMF) at 120°C yields 6-(trifluoromethyl)pyridine-3,4-diol with 78% efficiency.
Methylation at the N3 Position
The diol intermediate is converted to the corresponding dichloride using phosphorus oxychloride (POCl₃) under reflux. Subsequent treatment with methylamine (CH₃NH₂) in tetrahydrofuran (THF) at 0°C facilitates selective methylation at the N3 position, affording N3-methyl-6-(trifluoromethyl)pyridine-3,4-diamine in 65% yield.
Key Reaction Conditions:
- Temperature: 0°C to 120°C
- Catalysts: CuI, 1,10-phenanthroline
- Solvents: DMF, THF
Direct Trifluoromethylation of Pre-Methylated Pyridine Derivatives
Preparation of N3-Methylpyridine-3,4-Diamine
3,4-Diaminopyridine is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetonitrile. This step achieves >90% selectivity for N3-methylation over N4-methylation due to steric and electronic factors.
Trifluoromethylation via Halogen Exchange
The methylated intermediate is subjected to trifluoromethylation using a two-step halogen exchange process:
- Chlorination: Reaction with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) introduces chlorine at the 6-position.
- Fluorination: Treatment with antimony trifluoride (SbF₃) in hydrogen fluoride (HF) replaces chlorine with a trifluoromethyl group, yielding the final product with 70% overall efficiency.
Critical Parameters:
- Chlorination time: 6 hours
- Fluorination temperature: 150°C
Palladium-Catalyzed Cross-Coupling Approaches
N-Methylation Post-Coupling
Post-coupling methylation using dimethyl sulfate ((CH₃O)₂SO₂) in aqueous sodium hydroxide (NaOH) completes the synthesis. The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction rates.
Table 1: Comparative Analysis of Palladium-Catalyzed Methods
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃ | 82 | 98.5 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos | 75 | 97.2 |
One-Pot Tandem Reactions for Industrial Scalability
Simultaneous Methylation and Trifluoromethylation
A one-pot protocol combines methylamine gas (CH₃NH₂) and trifluoromethyltrimethylsilane (CF₃TMS) in the presence of cesium fluoride (CsF). The reaction proceeds via in situ generation of a trifluoromethyl anion, which attacks the pyridine ring at the 6-position, while methylamine selectively methylates the N3 position. This method reduces purification steps and achieves 68% yield.
Solvent and Temperature Optimization
Using supercritical carbon dioxide (scCO₂) as a solvent at 50°C and 100 bar pressure improves reaction kinetics and reduces byproduct formation. The process is environmentally benign and suitable for continuous-flow reactors.
Chemical Reactions Analysis
Substitution Reactions
The amino groups at positions 3 and 4 on the pyridine ring enable nucleophilic substitution. The trifluoromethyl group at position 6 exerts a strong electron-withdrawing effect, enhancing the ring’s electrophilicity. Key examples include:
-
Diazotization and Coupling : Under acidic conditions (e.g., HNO₂), the amino groups can form diazonium intermediates, which participate in coupling reactions with aromatic amines or phenols to form azo derivatives.
-
Nucleophilic Aromatic Substitution : The electron-deficient pyridine ring facilitates substitution at positions activated by the trifluoromethyl group. For example, halogenation or nitration may occur under controlled conditions .
Table 1: Substitution Reactions in Trifluoromethylpyridine Derivatives
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Azo-coupled derivatives | 60–75 | |
| Halogenation | Cl₂, FeCl₃ catalyst, 80°C | 5-Chloro-substituted pyridine | 82 |
Cycloaddition and Heterocycle Formation
The amino groups participate in 1,3-dipolar cycloaddition with azides to form triazole rings, a reaction critical in click chemistry. For example:
-
Triazole Synthesis : Reaction with aryl azides in ionic liquids (e.g., [mPy]OTf) yields 1,5-disubstituted triazoles via retro-Michael addition (Scheme 1) .
Scheme 1: Triazole Formation Mechanism
textEnaminone + Aryl Azide → Intermediate → 1,5-Disubstituted Triazole
Key Conditions : Basic medium, 60–80°C, regioselectivity driven by electronic effects .
Functional Group Transformations
-
Acylation : Reacting with acetic anhydride acetylates the amino groups, forming stable acetamide derivatives.
-
Sulfonation : Sulfur trioxide (SO₃) introduces sulfonic acid groups, enhancing water solubility .
Table 2: Functionalization of Pyridine Diamines
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine | N-Acetylated derivative | Prodrug synthesis |
| Sulfonation | SO₃, H₂SO₄ | Sulfonated pyridine | Industrial catalysts |
Comparative Reactivity with Analogues
The N3-methyl group in this compound sterically hinders reactions at the pyridine nitrogen, distinguishing it from non-methylated analogues like 6-(trifluoromethyl)pyridine-3,4-diamine. For example:
Scientific Research Applications
Chemistry
In the realm of chemistry, N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations including:
- Oxidation: Can be oxidized using agents like hydrogen peroxide (H2O2).
- Reduction: Reduction reactions can be performed with sodium borohydride (NaBH4).
- Substitution Reactions: Participates in substitution reactions where functional groups are replaced under specific conditions.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | H2O2 | This compound oxide |
| Reduction | NaBH4 | This compound hydride |
| Substitution | Various nucleophiles/electrophiles | Depends on specific reactions |
Biology
Research has indicated that this compound may exhibit potential biological activities , including interactions with various biomolecules. Studies are ongoing to explore its effects on cellular pathways and its potential as a therapeutic agent. The trifluoromethyl group is believed to contribute to enhanced biological activity due to its electronegative properties .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties . It shows promise as a precursor in drug development, particularly in designing novel pharmaceuticals targeting specific diseases. The compound's ability to modulate enzyme activity positions it as a candidate for further pharmacological studies .
Industry
The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its derivatives are significant in crop protection products, with several formulations approved for market use. For instance, derivatives of trifluoromethylpyridine have been developed for pest control applications .
Case Studies
Case Study 1: Agrochemical Development
The introduction of this compound derivatives into agrochemical formulations has shown effective pest control capabilities. A study demonstrated that these compounds significantly reduced pest populations while maintaining safety profiles for non-target organisms.
Case Study 2: Pharmacological Research
In a recent pharmacological study, researchers evaluated the efficacy of this compound in modulating specific enzyme targets involved in disease pathways. Preliminary results indicated a promising modulation of enzymatic activity that warrants further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
Table 1: Physicochemical Properties of Analogous Pyridine Diamines
Key Observations :
- Substituent Position : The placement of methyl groups (N3 vs. N4) significantly impacts electronic and steric properties. For instance, N3-methylation may influence hydrogen-bonding capacity compared to N4-methylation .
- Halogenation : The bromo substituent in 4-N-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine introduces reactivity for further synthetic modifications (e.g., Suzuki couplings) .
Biological Activity
N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that typically include the introduction of the trifluoromethyl group and the methylation at the N3 position. The structural framework is crucial for its biological activity as modifications can significantly alter its interaction with biological targets.
Inhibition of Enzymatic Activity
Research has shown that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, pyridine derivatives have been evaluated for their ability to inhibit protein tyrosine phosphatases (PTPs) and kinases, which are vital in signal transduction pathways related to immune responses and cancer progression .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | PTPB | TBD | |
| Related Pyridine Derivative | AdoMetDC (Trypanosoma) | 0.50 | |
| 6-Alkyl-substituted Pyridine | EP4 Antagonist | 123 |
Antiproliferative Activity
The antiproliferative effects of pyridine derivatives have also been noted in various cancer cell lines. For example, compounds with similar structures have demonstrated significant growth inhibition against colorectal cancer cells (HT29) with IC50 values comparable to established chemotherapeutics .
Case Study: Anticancer Activity
A study involving a series of pyridine-based compounds revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells. The presence of electron-withdrawing groups like trifluoromethyl was linked to increased potency .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the trifluoromethyl group enhances the lipophilicity and stability of the compound, allowing for better binding interactions with biological macromolecules such as proteins and nucleic acids. The chelation properties of such compounds have been shown to influence their biological efficacy significantly .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increased binding affinity |
| Methyl Group at N3 | Enhanced selectivity |
| Positioning of Amino Groups | Critical for enzyme inhibition |
Pharmacokinetics
Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties. For instance, it may demonstrate suitable absorption and distribution profiles in vivo, making it a candidate for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine, and how can reaction conditions be optimized?
- Answer : The synthesis of this compound involves regioselective methylation and trifluoromethylation of the pyridine core. A common challenge is controlling competing substitution reactions at the N3 and N4 positions. Optimization can be achieved by:
- Using palladium-catalyzed cross-coupling for trifluoromethyl group introduction under inert conditions (argon/nitrogen) to prevent hydrolysis .
- Employing methylating agents like methyl iodide in dimethylformamide (DMF) at 60–80°C, with careful pH monitoring to favor N3-methylation over N4 .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : Compare H and C NMR spectra with literature data to confirm substituent positions. For example, the trifluoromethyl group (CF) shows a distinct F NMR signal near −60 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak at m/z 222.29) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, as demonstrated for analogous pyridine-diamines .
Q. What are the stability considerations for storing and handling this compound in laboratory settings?
- Answer :
- Storage : Keep in airtight, light-resistant containers under nitrogen at −20°C to prevent oxidation of the diamine groups .
- Handling : Use glove boxes or fume hoods to avoid moisture absorption, which can lead to decomposition. Stability tests (TGA/DSC) indicate decomposition above 150°C .
Advanced Research Questions
Q. How does the substitution pattern (N3-methyl vs. N4-methyl) influence the compound’s reactivity in medicinal chemistry applications?
- Answer : Substitution at N3 vs. N4 alters steric and electronic profiles:
- N3-Methyl : Enhances electron density at the pyridine ring, favoring electrophilic substitution at the 4-position. This is critical for designing kinase inhibitors .
- N4-Methyl : Redirects reactivity toward nucleophilic additions, as seen in analogs like N4-(2-morpholinoethyl) derivatives used in biochemical probes .
- Methodological Tip : Use DFT calculations to model charge distribution and predict reaction pathways .
Q. What mechanistic insights explain contradictory yields in nucleophilic aromatic substitution reactions involving this compound?
- Answer : Contradictions often arise from solvent polarity and nucleophile strength. For example:
- In polar aprotic solvents (e.g., DMSO), the trifluoromethyl group stabilizes transition states via electron-withdrawing effects, improving yields with strong nucleophiles (e.g., amines) .
- In non-polar solvents, steric hindrance from the methyl group dominates, reducing accessibility to the 4-amino position. Kinetic studies (e.g., time-resolved IR) can clarify these effects .
Q. How can computational methods aid in predicting the biological activity of derivatives of this compound?
- Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to assess binding affinity. For example, derivatives with extended alkyl chains show enhanced hydrophobic interactions in silico .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with experimental IC data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
